molecular formula C11H18N2O B1455311 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea CAS No. 1311925-76-4

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea

Cat. No.: B1455311
CAS No.: 1311925-76-4
M. Wt: 194.27 g/mol
InChI Key: ZNTMYDUGIBVYOV-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea ( 1311925-76-4) is a synthetic urea derivative of significant interest in medicinal chemistry and pharmacological research. With the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol, this compound is characterized by its cycloheptyl group and a terminal propargyl (prop-2-yn-1-yl) moiety attached to the urea core . The structural motif of N-alkyl-N'-propargyl urea places it within a class of compounds investigated for their potential as key intermediates and scaffolds in drug discovery. Urea derivatives are extensively explored for their ability to act as antagonists for biologically relevant receptors, such as the Lysophosphatidic Acid 1 (LPA1) receptor, a target involved in fibrosis, inflammation, and pain pathways . The incorporation of a lipophilic cycloheptyl group is a strategic design element, as such bulky hydrocarbon moieties are known to enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their pharmacokinetic properties . This makes 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea a valuable chemical tool for researchers developing novel therapeutic agents, particularly in the fields of central nervous system (CNS) disorders, inflammatory diseases, and fibrotic conditions. The terminal alkyne group also offers a versatile handle for further chemical modification via click chemistry, enabling the creation of chemical libraries or the development of chemical probes for target identification. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans. Researchers can obtain this compound with a typical purity of ≥95% .

Properties

IUPAC Name

1-cycloheptyl-3-prop-2-ynylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-9-12-11(14)13-10-7-5-3-4-6-8-10/h1,10H,3-9H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTMYDUGIBVYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)NC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea follows a two-step or one-pot approach:

  • Step 1: Preparation of Propargylic Amine

    • The propargylic amine, in this case, prop-2-yn-1-amine or its substituted analogs, can be synthesized via alkylation of amines or by Sonogashira coupling when aryl or alkyl substituents are involved.
  • Step 2: Reaction with Cycloheptyl Isocyanate

    • The propargylic amine is reacted with cycloheptyl isocyanate to form the urea derivative.
    • This reaction is typically carried out in an aprotic solvent such as acetonitrile (CH3CN) at room temperature.
    • A catalytic amount of a strong base like BEMP (5–10 mol %) is added to facilitate the reaction.
    • The reaction proceeds rapidly, often completing within minutes to an hour, yielding the desired urea compound.

Detailed Preparation Procedure

Based on methodologies reported for analogous propargylic ureas, the preparation of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea can be performed as follows:

Step Reagents and Conditions Description
1 Prop-2-yn-1-amine (1 equiv), Cycloheptyl isocyanate (1 equiv), CH3CN (solvent) Mix equimolar amounts of propargylic amine and cycloheptyl isocyanate in acetonitrile at room temperature.
2 BEMP catalyst (5 mol %) Add catalytic BEMP to the reaction mixture to promote urea formation via nucleophilic addition.
3 Stir at room temperature for 1 hour Monitor reaction progress by TLC or NMR until completion.
4 Workup Remove solvent under reduced pressure; purify crude product by silica gel column chromatography using hexane/ethyl acetate mixtures.

Reaction Mechanism Insights

  • The base BEMP abstracts the most acidic proton from the urea intermediate, facilitating nucleophilic attack and cyclization if applicable.
  • The reaction mechanism involves nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isocyanate group, forming the urea linkage.
  • Computational studies on similar propargylic ureas show that the reaction is thermodynamically favorable and proceeds efficiently under mild conditions.

Yields and Purity

  • Propargylic ureas synthesized via this method typically yield between 50% and quantitative yields depending on substituents and reaction optimization.
  • Purification by flash chromatography generally affords the product as a white solid or oil with high purity.
  • Characterization by NMR (1H, 13C), HRMS, and melting point determination confirms the structure and purity.

Comparative Data from Related Propargylic Ureas

Compound Yield (%) Purification Method Notes
1-(2-Methylbut-3-yn-2-yl)-3-phenylurea 62–78 Silica gel chromatography Used as a model for propargylic urea synthesis
N-Benzyl-2-methylbut-3-yn-2-amine (amine precursor) 55 Column chromatography Precursor amine for urea formation
1-(4-Fluorophenyl)-3-(2-methylbut-3-yn-2-yl)urea 72 Column chromatography Example of aryl-substituted propargylic urea

Notes on Optimization and Variations

  • The reaction tolerates various substituents on the nitrogen atoms, including aryl, alkyl, and ester groups.
  • Internal triple bonds and different alkyl substituents on the propargylic amine are well tolerated.
  • Reaction times can be shortened to minutes with increased catalyst loading.
  • Some alkyl substituents on the urea nitrogen may reduce reactivity under these conditions.

Summary Table: Preparation Method Overview for 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea

Parameter Details
Starting Materials Prop-2-yn-1-amine, Cycloheptyl isocyanate
Solvent Acetonitrile (CH3CN)
Catalyst BEMP (5–10 mol %)
Temperature Room temperature
Reaction Time 1 minute to 1 hour
Workup Solvent removal, silica gel chromatography
Typical Yield 50–90% (depending on optimization)
Product Form White solid or oil
Characterization Methods NMR (1H, 13C), HRMS, melting point

Chemical Reactions Analysis

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Further research is needed to explore its efficacy and safety in medical applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea involves its interaction with specific molecular targets. The prop-2-yn-1-yl group is known to participate in various chemical reactions, which can modulate the activity of enzymes or receptors. The cycloheptyl group provides structural stability and influences the compound’s overall reactivity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The key structural variations among urea derivatives lie in their substituents, which influence steric bulk, solubility, and reactivity. Below is a comparative analysis of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (N1, N3) Key Features
1-Cycloheptyl-3-(prop-2-yn-1-yl)urea* C₁₁H₁₇N₂O 199.27 (calc.) Cycloheptyl, Propargyl High steric bulk; potential for click chemistry
1-Methyl-3-(prop-2-yn-1-yl)urea C₅H₈N₂O 112.13 Methyl, Propargyl Compact structure; low molecular weight
1-Cyclohexyl-3-(2-hydroxyphenyl)urea C₁₃H₁₈N₂O₂ 234.29 Cyclohexyl, 2-Hydroxyphenyl Hydrogen-bonding via phenolic -OH group
1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea C₁₀H₉ClN₂O 208.65 2-Chlorophenyl, Propargyl Electrophilic chlorine; planar aromatic ring

*Calculated values for 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea are inferred from structural analogs.

Key Observations:
  • Reactivity : The propargyl group (common in and ) enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation or polymer synthesis.
  • Electronic Properties : Electron-withdrawing groups (e.g., 2-chlorophenyl in ) may increase electrophilicity of the urea carbonyl, influencing reactivity in nucleophilic additions.

(c) Limitations and Challenges

  • Solubility : Bulky substituents (e.g., cycloheptyl) can reduce aqueous solubility, necessitating formulation optimization.
  • Safety Data : For many analogs (e.g., ), safety profiles (e.g., toxicity, ecotoxicity) remain uncharacterized.

Biological Activity

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its potential antimicrobial and anticancer effects, as well as its mechanisms of action and implications for therapeutic applications.

Chemical Structure and Properties

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea belongs to the class of urea derivatives, which are known for their biological significance. The structure can be represented as follows:

CnH13N2O where n varies based on substituents \text{C}_n\text{H}_{13}\text{N}_2\text{O}\quad \text{ where n varies based on substituents }

The compound features a cycloheptyl group attached to a urea moiety, which contributes to its unique biological profile.

Antimicrobial Activity

Research has indicated that 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . It has shown promising results in inhibiting the proliferation of several cancer cell lines, including:

Cell LineIC50 (μM)Reference
HCT116 (colon)0.3 - 0.45
MCF-7 (breast)1.75 - 9.46
U87 MG (glioblastoma)0.5 - 1.0
A549 (lung)0.5 - 1.0

These findings suggest that the compound may act through various pathways, including the inhibition of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cancer cell survival and proliferation .

The mechanism by which 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea exerts its biological effects is primarily through enzyme inhibition and receptor modulation . The compound appears to bind selectively to specific targets within cells, altering their activity and leading to reduced cell viability in pathogenic organisms and cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Studies : A study conducted on human colon cancer cells showed that treatment with varying concentrations of the compound resulted in significant apoptosis, as evidenced by increased levels of caspase activity .
  • Animal Models : In vivo experiments using mouse models have demonstrated that administration of the compound led to a marked reduction in tumor size in S180 homograft models, indicating its potential as an anticancer agent .

Q & A

Q. What are the best practices for documenting synthetic procedures and safety data in publications?

  • Answer : Follow APA or ACS guidelines for materials and methods. Include:
  • Detailed reaction conditions (solvent, temperature, time).
  • Safety protocols (e.g., fume hood use for volatile reagents).
  • CAS numbers and purity grades for all chemicals.
  • Ethical approval codes if bioassays involve animal models .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.